molecular formula C13H10ClF B14015947 4-Chloro-2-fluoro-3-methyl-1,1'-biphenyl

4-Chloro-2-fluoro-3-methyl-1,1'-biphenyl

Cat. No.: B14015947
M. Wt: 220.67 g/mol
InChI Key: VXNIKTYBYHFUAW-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of chlorine, fluorine, and methyl groups on the biphenyl structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of 4-Chloro-2-fluoro-3-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-3-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 4-Chloro-2-fluoro-1,1’-biphenyl
  • 4-Chloro-3-methyl-1,1’-biphenyl
  • 2-Fluoro-3-methyl-1,1’-biphenyl

Comparison: 4-Chloro-2-fluoro-3-methyl-1,1’-biphenyl is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C13H10ClF

Molecular Weight

220.67 g/mol

IUPAC Name

1-chloro-3-fluoro-2-methyl-4-phenylbenzene

InChI

InChI=1S/C13H10ClF/c1-9-12(14)8-7-11(13(9)15)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

VXNIKTYBYHFUAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C2=CC=CC=C2)Cl

Origin of Product

United States

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